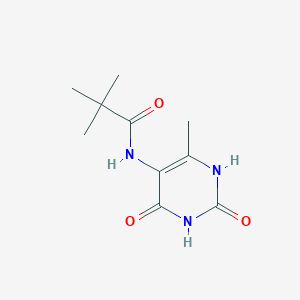![molecular formula C16H18N4O2S B5853548 N-[4-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5853548.png)
N-[4-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide, commonly known as DAPTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DAPTA belongs to the class of thioacetamide derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
The mechanism of action of DAPTA involves its binding to the viral envelope protein gp120, which is essential for the entry of HIV-1 into host cells. DAPTA binds to a specific site on gp120, known as the CD4-binding site, thereby preventing its interaction with CD4 receptors on host cells. This prevents the entry of HIV-1 into host cells, leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
DAPTA has been shown to have minimal toxicity and exhibits high selectivity towards HIV-1. It has been found to be effective against a broad range of HIV-1 strains, including those that are resistant to other anti-HIV drugs. DAPTA has also been shown to have a long half-life in the bloodstream, making it a potential candidate for long-term treatment of HIV-1.
实验室实验的优点和局限性
The advantages of using DAPTA in lab experiments include its high selectivity towards HIV-1, low toxicity, and long half-life in the bloodstream. However, one of the limitations of using DAPTA in lab experiments is its high cost of production, which may limit its widespread use in research.
未来方向
There are several future directions for research on DAPTA. One of the areas of research is the development of DAPTA-based drugs for the treatment of HIV-1. Another area of research is the optimization of the synthesis method to reduce the cost of production. Additionally, DAPTA can be studied for its potential therapeutic applications in other disease conditions, such as cancer and autoimmune disorders.
In conclusion, DAPTA is a promising chemical compound that has gained significant attention in the field of scientific research. Its mechanism of action, biochemical and physiological effects, and future directions for research make it a potential candidate for the development of anti-HIV drugs and other therapeutic applications.
合成方法
The synthesis of DAPTA involves the reaction of 4-(acetylamino)phenyl isothiocyanate with 4,6-dimethyl-2-thiouracil in the presence of a base. The resulting compound is then treated with acetic anhydride to obtain DAPTA. The synthesis method has been optimized to obtain high yields of pure DAPTA, making it a viable option for large-scale production.
科学研究应用
DAPTA has been studied for its potential therapeutic applications in various disease conditions. It has been shown to inhibit the replication of HIV-1 by binding to the viral envelope protein gp120, thereby preventing its interaction with CD4 receptors on host cells. This mechanism of action makes DAPTA a promising candidate for the development of anti-HIV drugs.
属性
IUPAC Name |
N-(4-acetamidophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-10-8-11(2)18-16(17-10)23-9-15(22)20-14-6-4-13(5-7-14)19-12(3)21/h4-8H,9H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHDXDLBYHZIHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(acetylamino)phenyl]-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5853507.png)

![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5853521.png)
![6-(4-acetylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5853529.png)


![2,4,6-trimethyl-3-[2-(4-nitrophenyl)carbonohydrazonoyl]benzyl acetate](/img/structure/B5853551.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5853555.png)
